2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS No.: 2640892-88-0
Cat. No.: VC11855282
Molecular Formula: C18H28N6O2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640892-88-0 |
|---|---|
| Molecular Formula | C18H28N6O2 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C18H28N6O2/c25-17(23-5-1-2-6-23)15-21-7-9-22(10-8-21)16-3-4-19-18(20-16)24-11-13-26-14-12-24/h3-4H,1-2,5-15H2 |
| Standard InChI Key | CBKDBWWGVINGKL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
| Canonical SMILES | C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Introduction
The compound 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that incorporates several heterocyclic rings, including morpholine, pyrimidine, piperazine, and pyrrolidine. This structure suggests potential applications in medicinal chemistry due to the presence of these pharmacophoric groups, which are often found in drugs.
Structural Components and Their Significance
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Morpholine: This ring is commonly found in pharmaceuticals due to its ability to participate in hydrogen bonding, which can enhance solubility and interaction with biological targets.
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Pyrimidine: A fundamental component of nucleic acids, pyrimidine derivatives are often used in drug design for their ability to interact with enzymes and receptors.
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Piperazine: Known for its flexibility and ability to form hydrogen bonds, piperazine is a common linker in drug molecules.
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Pyrrolidine: This ring is also frequently used in medicinal chemistry due to its presence in many biologically active compounds.
Potential Applications
Compounds with similar structures to 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one are often explored for their pharmacological properties. For example, pyrimidine derivatives have been studied for their anticancer, antiviral, and antibacterial activities . The presence of morpholine and piperazine rings can enhance these properties by improving solubility and bioavailability.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and substitution reactions. Characterization is usually performed using spectroscopic methods like NMR and IR, along with mass spectrometry for molecular weight confirmation.
Data and Research Findings
Given the lack of specific data on 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, we can look at related compounds for insights:
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